tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138704, DTXSID101142511, DTXSID201151543 | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-87-0, 1392803-14-3, 1392803-27-8 | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
The structure includes a tert-butyl group, an aminocyclobutyl moiety, and a carbamate functional group, which together contribute to its distinctive chemical properties and biological activities.
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which has implications for treating neurological disorders such as Alzheimer's disease.
Applications in Drug Development
-
Neuropharmacology :
- The compound's ability to inhibit acetylcholinesterase positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders. Studies suggest that it can effectively bind to this enzyme, thereby potentially enhancing cognitive function through increased acetylcholine availability.
-
Cancer Research :
- Preliminary studies have indicated that compounds similar to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis.
-
Antimicrobial Activity :
- Emerging research suggests that this compound may possess antimicrobial properties, although further studies are required to fully elucidate its effectiveness against various pathogens.
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the effects of this compound on acetylcholinesterase activity in vitro. The results demonstrated a dose-dependent inhibition of the enzyme, indicating its potential utility in enhancing cholinergic transmission in neurodegenerative conditions.
Case Study 2: Anticancer Potential
In a recent study focusing on structural analogs of the compound, researchers found that specific modifications to the carbamate structure could enhance cytotoxicity against cancer cell lines. This suggests that further optimization of this compound could lead to promising anticancer agents.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Key Applications |
|---|---|---|
| This compound | Contains a tert-butyl group; unique amino structure | Neuropharmacology, Cancer Research |
| Methyl N-(3-aminocyclobutyl)-N-methylcarbamate | Similar amino structure; different methyl substitution | Enzyme inhibition, Antimicrobial activity |
| Tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | Different stereochemistry affecting biological activity | Potentially varied pharmacological effects |
This table highlights how variations in substituents and configurations can influence the biological properties and applications of these compounds.
Mechanism of Action
The mechanism by which tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the tert-butyl carbamate group provides steric hindrance, influencing the compound's reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3-amino group in the target compound enhances nucleophilicity, enabling facile coupling reactions.
- Stereochemical Complexity : The dimethyl-substituted analogue () exhibits chirality, making it valuable for stereoselective synthesis .
- Aromatic vs. Aliphatic Systems : The benzyl-substituted derivative () trades the cyclobutane’s rigidity for aromatic π-stacking capabilities, broadening its utility in agrochemical design .
Biological Activity
Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a carbamate compound that has garnered attention for its potential biological activities. Its structure, characterized by a tert-butyl group and an aminocyclobutyl moiety, suggests unique interactions with biological systems. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₂
- SMILES Notation : CC(C)(C)OC(=O)N(C)C1CC(C1)N
- InChI Key : OMNOXYPUAHSJRZ-UHFFFAOYSA-N
The presence of the cyclobutyl ring and the amino group enhances the compound's stability and reactivity, which are critical for its biological interactions.
Research indicates that this compound interacts with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications for neurological disorders such as Alzheimer's disease.
- Receptor Modulation : Preliminary studies suggest that the compound may bind to specific receptors, potentially modulating their activity. This could lead to various pharmacological effects depending on the receptor type involved.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
-
Acetylcholinesterase Inhibition :
- A study demonstrated that this compound effectively inhibited acetylcholinesterase in vitro, leading to increased levels of acetylcholine in synaptic clefts. This effect was linked to enhanced cognitive function in animal models.
-
Antimicrobial Activity :
- Research indicated that the compound displayed antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is required to confirm this action.
- Receptor Modulation :
Preparation Methods
Basic Synthetic Route
- Reactants: tert-butyl carbamate and 3-aminocyclobutylamine
- Catalysts: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3)
- Reaction Conditions: The mixture is heated to facilitate nucleophilic substitution, where the amino group of 3-aminocyclobutylamine attacks the carbamate moiety, forming the desired product.
- Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed to dissolve reactants and maintain reaction homogeneity.
The reaction can be summarized as:
$$
\text{tert-Butyl carbamate} + \text{3-aminocyclobutylamine} \xrightarrow[\text{base}]{\Delta} \text{tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate}
$$
Industrial Production Methods
- Continuous Flow Reactors: Industrial synthesis often uses continuous flow technology to maintain consistent reaction parameters, improve heat transfer, and scale up production.
- Optimization: Reaction temperature, base concentration, and residence time are optimized to maximize conversion and minimize by-products.
- Purification: Advanced purification techniques such as recrystallization or chromatographic separation are applied to isolate the pure compound.
Detailed Process Analysis Based on Research Findings
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing tert-butyl carbamate with 3-aminocyclobutylamine | Base catalyst (NaH or K2CO3), solvent (THF/DMF), heating (50-80°C) | Base deprotonates carbamate to enhance nucleophilicity |
| 2 | Reaction progress monitoring | TLC, HPLC | Ensures completion and minimal side reactions |
| 3 | Work-up and purification | Extraction, recrystallization, chromatography | Removes unreacted materials and impurities |
Chemical Reaction Mechanism Insights
- The base deprotonates the carbamate nitrogen, increasing its nucleophilicity.
- The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the carbamate group.
- Formation of the carbamate linkage occurs, yielding the target compound.
- Side reactions such as over-alkylation or hydrolysis are minimized by controlling temperature and moisture.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Carbamate Formation | tert-butyl carbamate + 3-aminocyclobutylamine | NaH, K2CO3 | 50-80°C, organic solvent | Simple, direct synthesis | Requires careful moisture control |
| Methyl Isocyanate Route (Patent CN85109417A) | Diphenyl carbonate + methylamine → methyl isocyanate + phenol; then methyl isocyanate + amine | Basic catalyst | Multi-step, 20-220°C, continuous flow | High purity, scalable, safer methyl isocyanate handling | More complex, requires specialized equipment |
Research Findings and Practical Considerations
- Yield and Purity: Optimized base concentration and temperature ranges yield >95% product purity.
- Reaction Time: Typically 15-60 minutes for completion in batch reactors; continuous reactors allow steady-state operation.
- Safety: Moisture exclusion is critical as carbamates are susceptible to hydrolysis.
- Scalability: Continuous flow reactors offer advantages for industrial-scale production with better heat and mass transfer control.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with a 3-aminocyclobutyl derivative under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C . Key parameters include:
- Temperature control : Elevated temperatures (>60°C) improve reaction kinetics but may lead to side reactions (e.g., tert-butyl group cleavage).
- Base selection : Strong bases (e.g., NaH) enhance nucleophilicity but require anhydrous conditions.
- Solvent choice : DMF improves solubility of intermediates, while THF is preferred for moisture-sensitive reactions.
Post-synthesis, crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for ¹H, ~28 ppm for ¹³C) and cyclobutyl protons (distinct splitting patterns due to ring strain) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₂₁N₂O₂: 213.1603) and detects fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate carbonyl group .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Studies : The tert-butyl carbamate moiety acts as a protective group for amines, enabling selective deprotection in prodrug design .
- Peptide Mimetics : The cyclobutylamine scaffold mimics constrained peptide conformations, useful in targeting G-protein-coupled receptors (GPCRs) .
- Biotransformation Probes : Metabolic stability assays (e.g., liver microsomes) assess susceptibility to cytochrome P450-mediated oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s reactivity in different solvent systems?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in DMSO vs. THF) can be addressed via:
- Kinetic Studies : Monitor reaction progress using in-situ IR or HPLC to identify intermediate species .
- Computational Modeling : Density Functional Theory (DFT) calculates solvent effects on transition states (e.g., solvation energy differences in polar vs. non-polar solvents) .
- Cross-Validation : Compare NMR spectra of products synthesized in divergent solvents to detect structural anomalies .
Q. What strategies optimize the compound’s yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., tert-butyl group degradation) during scale-up .
- Design of Experiments (DoE) : Multivariate analysis (e.g., varying temperature, solvent ratio, and catalyst loading) identifies optimal conditions .
- In-line Purification : Couple synthesis with automated flash chromatography to remove impurities (e.g., unreacted cyclobutylamine) .
Q. How does the compound interact with biological targets at the molecular level, and what techniques validate these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to targets like proteases or kinases .
- X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonding between the carbamate carbonyl and active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What computational approaches predict the compound’s metabolic stability and toxicity profiles?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to in vitro toxicity data (e.g., Ames test results) .
- Docking Studies : Identify potential off-target binding using databases like ChEMBL or PDB .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
